molecular formula C16H18N4S B1493722 N-Demethyl Olanzapine-d8 CAS No. 786686-82-6

N-Demethyl Olanzapine-d8

Cat. No.: B1493722
CAS No.: 786686-82-6
M. Wt: 306.5 g/mol
InChI Key: FHPIXVHJEIZKJW-COMRDEPKSA-N
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Description

N-Demethyl Olanzapine-d8 is a deuterium-labeled analog of the major human metabolite of the atypical antipsychotic olanzapine . This compound is primarily designed for use as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS, to ensure accurate and precise measurement of olanzapine and its metabolites in biological matrices like plasma and serum . The use of a stable isotope-labeled internal standard is critical in these assays, as it corrects for analyte loss during sample preparation and variations in instrumental analysis, thereby improving data linearity, precision, and accuracy . Beyond its analytical applications, N-Desmethyl Olanzapine (the unlabeled form) is a subject of active investigation in metabolic research. Emerging evidence suggests that while the parent drug olanzapine is associated with significant metabolic abnormalities such as weight gain, insulin resistance, and dyslipidemia, its N-desmethyl metabolite may have counteracting effects . Studies indicate that lower plasma concentrations of N-Desmethyl Olanzapine are correlated with higher glucose and triglyceride levels, as well as increased insulin resistance, suggesting this metabolite might play a protective role in glucose-insulin homeostasis and lipid metabolism . Consequently, this compound serves as a vital tool for researchers exploring the complex pharmacokinetics and pharmacodynamics of olanzapine, and the intriguing dichotomy between its therapeutic effects and metabolic side effects.

Properties

IUPAC Name

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIXVHJEIZKJW-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Characterization of N Demethyl Olanzapine D8

Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of N-Demethyl Olanzapine-d8, chemically known as 2-methyl-4-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-10H-benzo[b]thieno[2,3-e] smolecule.comresearchgate.netdiazepine, involves the strategic incorporation of eight deuterium atoms onto the piperazine (B1678402) ring. chemicalbook.comveeprho.compharmaffiliates.comsynzeal.comispstandards.com This is typically achieved through a multi-step process that begins with the synthesis of the deuterated precursor, piperazine-d8.

One common method for the synthesis of piperazine-d8 involves the catalytic exchange of hydrogen for deuterium in piperazine. This process is generally carried out using deuterium gas (D2) under elevated pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is often performed in a deuterated solvent like D2O to ensure a high level of deuterium incorporation.

Once piperazine-d8 is synthesized and purified, it is then coupled with a suitable olanzapine (B1677200) precursor to yield this compound. A plausible synthetic route involves the reaction of piperazine-d8 with 4-amino-2-methyl-10H-thieno[2,3-b] smolecule.comlgcstandards.combenzodiazepine hydrochloride. This reaction is analogous to the synthesis of the non-deuterated N-demethyl olanzapine.

The final step in the synthesis of olanzapine from N-demethyl olanzapine is N-methylation. However, for the synthesis of this compound, this final methylation step is omitted. The resulting this compound is then purified using standard chromatographic techniques to ensure high purity for its use as an internal standard.

Comprehensive Isotopic Purity and Enrichment Level Determinations

The isotopic purity and enrichment of this compound are critical parameters that determine its suitability as an internal standard. High isotopic purity ensures that the mass spectral signal of the internal standard does not interfere with that of the analyte, leading to accurate quantification.

Isotopic purity is typically determined using high-resolution mass spectrometry (HRMS). cleanchemlab.com By analyzing the mass spectrum of the synthesized this compound, the relative abundance of the desired d8 isotopologue can be compared to the abundance of lower deuterated (d1-d7) and non-deuterated (d0) species. The percentage of the d8 isotopologue relative to all other isotopologues represents the isotopic purity.

The isotopic enrichment level refers to the percentage of deuterium atoms at the specified labeled positions. For this compound, where all eight positions on the piperazine ring are intended to be deuterated, the isotopic enrichment level should ideally be close to 100%.

The following table summarizes the key parameters related to the isotopic composition of this compound.

ParameterDescriptionTypical Value
Molecular Formula The chemical formula of the compound.C16H10D8N4S
Molecular Weight The mass of one mole of the compound.306.5 g/mol
Isotopic Purity The percentage of the desired d8 isotopologue.>98%
Deuterium Incorporation The number of deuterium atoms incorporated.8

Spectroscopic and Chromatographic Techniques for Structural and Isotopic Validation

A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure and isotopic integrity of the synthesized this compound.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the molecular weight and isotopic distribution of this compound. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ is observed. For this compound, this would correspond to a mass-to-charge ratio (m/z) of approximately 307.5. High-resolution mass spectrometry allows for the differentiation of the d8 isotopologue from any residual lower deuterated species. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful technique for confirming the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring should be absent or significantly reduced in intensity, confirming successful deuteration at these positions. The remaining signals corresponding to the aromatic and methyl protons of the thienobenzodiazepine core should be present and consistent with the expected structure.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of this compound and to separate it from any starting materials or byproducts. When coupled with a mass spectrometer (LC-MS), it provides a powerful analytical tool for both purification and characterization. The retention time of this compound in a reversed-phase HPLC system is expected to be very similar to that of its non-deuterated counterpart, N-Demethyl Olanzapine. For instance, in a specific HPLC method, N-demethyl olanzapine has a reported retention time of approximately 0.8 minutes. nih.gov

The following table provides a summary of the analytical techniques used for the validation of this compound.

TechniquePurposeExpected Results
Mass Spectrometry (MS) Molecular weight confirmation and isotopic purity determination.[M+H]+ ion at m/z ~307.5. Isotopic distribution showing high abundance of the d8 isotopologue.
¹H NMR Spectroscopy Structural confirmation and verification of deuterium incorporation sites.Absence or significant reduction of signals for piperazine protons. Presence of expected aromatic and methyl proton signals.
HPLC Chemical purity assessment.A single major peak corresponding to this compound.

Advanced Bioanalytical Methodologies Employing N Demethyl Olanzapine D8

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Assays

LC-MS has emerged as the gold standard for the determination of olanzapine (B1677200) and its metabolites due to its high sensitivity, selectivity, and specificity. The development and validation of these assays require meticulous optimization of various parameters to achieve reliable and reproducible results.

Effective chromatographic separation is critical for distinguishing olanzapine from its metabolites, including N-desmethylolanzapine, and endogenous components in the biological matrix. Reversed-phase chromatography is the most common technique employed for this purpose.

Key chromatographic parameters that are optimized include:

Column Chemistry: C18 columns are frequently used, offering excellent retention and separation of olanzapine and its metabolites. For instance, a Waters XBridge C18 column (2.1 × 50 mm, 3.5 μm) has demonstrated efficient separation. tandfonline.com

Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic solvent. The aqueous phase often contains additives like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency. Gradient elution, where the proportion of the organic solvent is varied over time, is commonly used to achieve optimal separation of compounds with different polarities within a reasonable run time. For example, a gradient elution with acetonitrile (B52724) and 5 mM ammonium formate (pH 6.1) has been successfully used. nih.gov

Flow Rate: The flow rate of the mobile phase is optimized to ensure efficient separation and adequate ionization in the mass spectrometer.

Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times and peak shapes.

The goal is to achieve symmetric peak shapes and adequate resolution between olanzapine, N-desmethylolanzapine, and other potential interferents.

Tandem mass spectrometry (MS/MS) is the preferred detection method for its high selectivity and sensitivity. The process involves the ionization of the analytes, selection of a specific precursor ion, fragmentation of this ion, and detection of a specific product ion.

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for olanzapine and its metabolites as they readily form positively charged ions. nih.gov

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification. It involves monitoring specific precursor ion → product ion transitions for the analyte and the internal standard. This technique significantly enhances selectivity by filtering out background noise.

Specific quantitative ion transitions frequently used are:

Olanzapine: m/z 313.2 → m/z 256.1 tandfonline.comnih.gov

N-desmethylolanzapine: The precursor ion for N-desmethylolanzapine would be different from olanzapine, allowing for its specific detection.

N-Demethyl Olanzapine-d8 (as internal standard): A specific transition is monitored to differentiate it from the unlabeled analyte.

The cone voltage and collision energy are optimized for each transition to maximize the signal intensity of the product ions. nih.gov

A crucial aspect of method validation is to establish the performance characteristics of the assay.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear relationship is typically demonstrated with a correlation coefficient (r²) greater than 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOQ is often determined as the lowest point on the calibration curve.

Table 1: Linearity, LOD, and LOQ for Olanzapine and N-desmethylolanzapine in Biological Matrices

Analyte Matrix Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Reference
Olanzapine Human Plasma 0.1 - 20 - 0.1 tandfonline.comnih.gov
Olanzapine Human Serum 5 - 100 - - nih.govresearchgate.net
N-desmethylolanzapine Human Serum 0.2 - 30 - - nih.govresearchgate.net
Olanzapine Whole Blood 0.05 - 10 - 0.05 nih.gov
N-desmethylolanzapine Whole Blood 0.15 - 30 - 0.15 nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the mean test results obtained by the method to the true value.

Intra-assay (within-run) precision and accuracy are assessed by analyzing multiple replicates of quality control (QC) samples at different concentration levels (low, medium, and high) in a single analytical run.

Inter-assay (between-run) precision and accuracy are determined by analyzing the QC samples on different days.

The acceptance criteria for precision are typically a relative standard deviation (RSD) of ≤15%, while for accuracy, the mean value should be within ±15% of the nominal value.

Table 2: Inter-assay and Intra-assay Precision and Accuracy for Olanzapine

Matrix Concentration Level Intra-assay Precision (%RSD) Inter-assay Precision (%RSD) Intra-assay Accuracy (%) Inter-assay Accuracy (%) Reference
Human Plasma LLOQ, LQC, MQC, HQC <10% <10% Within ±10% Within ±10% tandfonline.com
Human Plasma LQC, MQC, HQC 0.6 - 4.3% 1.9 - 4.6% 93.3 - 102.3% 96.7 - 102.8% researchgate.net
Whole Blood LQC, MQC, HQC <11% <11% 85 - 115% 85 - 115% scispace.com

This table is interactive. You can sort and filter the data by clicking on the column headers. LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.

The stability of olanzapine and its metabolites in biological matrices under various storage and handling conditions is a critical parameter to evaluate during method validation. This ensures that the measured concentration reflects the actual concentration at the time of sample collection.

Stability is typically assessed under the following conditions:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a specified period.

Long-Term Stability: Determines the stability of the analyte when stored at a low temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative Stability: Assesses the stability of the analyte in the processed sample (e.g., in the autosampler) before analysis.

Studies have shown that olanzapine can be prone to degradation, particularly in whole blood at room temperature. nih.gov However, with appropriate storage conditions, such as freezing, the stability can be maintained. koreascience.krresearchgate.net For instance, olanzapine in plasma has been found to be stable for at least 90 days when stored at -20°C. researchgate.net

This compound as a Stable Isotope Internal Standard

The use of a stable isotope-labeled internal standard is the preferred approach in quantitative LC-MS/MS analysis. This compound is a deuterated analog of the N-desmethyl metabolite of olanzapine and serves as an excellent internal standard for the quantification of olanzapine and its metabolites.

The key advantages of using a stable isotope-labeled internal standard like this compound include:

Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte. This means it behaves similarly during sample preparation (e.g., extraction), chromatography, and ionization.

Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting endogenous components, are a major challenge in bioanalysis. Because the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte to the internal standard remains constant, leading to more accurate and precise quantification. mdpi.com

Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and instrument response.

By incorporating this compound into the analytical workflow, the robustness, accuracy, and precision of the LC-MS/MS method for the determination of olanzapine and its metabolites are significantly improved. mdpi.com

Strategic Application for Enhanced Quantitative Precision and Accuracy

This compound is strategically employed as an internal standard to achieve high levels of precision and accuracy in the quantification of olanzapine and its primary metabolite, N-demethyl olanzapine, in various biological samples like plasma, serum, and whole blood. nih.govveeprho.com An internal standard is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is that it behaves nearly identically to the unlabeled analyte (N-demethyl olanzapine) during the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. veeprho.com Any variability or loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

During LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard. nih.gov Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, rather than the absolute peak area of the analyte. This ratioing technique effectively compensates for variations in extraction recovery, injection volume, and instrument response, thereby significantly improving the precision (reproducibility) and accuracy (closeness to the true value) of the measurement. researchgate.net The use of such standards is a key requirement for method validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net

ParameterWithout Internal StandardWith this compound (Internal Standard)
Principle of Quantification Based on the absolute peak area of the analyte.Based on the ratio of the analyte peak area to the internal standard peak area.
Precision (%CV) Typically higher (e.g., >15%) due to uncompensated variability.Significantly improved (e.g., <15%) as variations are normalized. researchgate.net
Accuracy (%Bias) More susceptible to systematic errors from sample loss or matrix effects.Higher accuracy as the IS compensates for procedural and matrix-related inconsistencies. researchgate.net
Reliability Lower, as results can be affected by minor procedural differences.Higher, leading to more robust and reproducible bioanalytical data.

Comprehensive Mitigation of Matrix Effects in Complex Biological Samples

Biological samples such as plasma, blood, and saliva are inherently complex, containing a multitude of endogenous components like proteins, salts, lipids, and phospholipids. nih.gov During mass spectrometric analysis, these co-eluting components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and sensitivity of the assay. oup.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. veeprho.com Because the deuterated standard is structurally and chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the MS source. nih.gov By calculating the peak area ratio, the impact of the matrix effect is effectively nullified. For example, if the matrix components in a specific sample suppress the signal of both the analyte and this compound by 20%, the ratio between them remains constant, ensuring that the calculated concentration is unaffected. This co-elution and parallel behavior provide a comprehensive correction for sample-to-sample variations in matrix composition, which is crucial for reliable analysis of clinical and forensic samples. oup.com

Advanced Sample Preparation Techniques for Bioanalytical Studies

Effective sample preparation is a critical prerequisite for accurate bioanalysis. The primary goals are to remove interfering substances (like proteins and phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.gov For olanzapine and its metabolites, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most commonly employed techniques. nih.govoup.com

Solid-Phase Extraction (SPE) Protocols

SPE is a highly effective and widely used technique for cleaning up and concentrating olanzapine and its metabolites from biological fluids. nih.govnih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. nih.gov SPE can be automated, which is advantageous for high-throughput analysis. nih.gov

Various SPE sorbents have been utilized, with polymeric reversed-phase materials like Oasis HLB (Hydrophilic-Lipophilic Balanced) being particularly common due to their ability to retain a broad range of compounds and their stability across the pH spectrum. researchgate.netresearchgate.net C8 and C18 silica-based sorbents have also been successfully used. nih.govresearchgate.net

A typical SPE protocol for N-demethyl olanzapine involves the following steps:

Conditioning: The sorbent is treated first with a strong organic solvent (e.g., methanol) and then with an aqueous solution (e.g., water) to activate the stationary phase for sample retention. nih.govresearchgate.net

Loading: The pre-treated biological sample (e.g., plasma diluted with an acidic buffer to ionize the analyte) is loaded onto the cartridge. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., a mixture of methanol (B129727) and water) to remove salts and other polar interferences while the analyte remains bound to the sorbent. nih.govnih.gov

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent, often made basic with ammonium hydroxide (B78521) to neutralize the analyte for efficient release (e.g., 5% ammonia (B1221849) solution in methanol). nih.govnih.gov

Sorbent TypeConditioning SolventsWash SolventsElution SolventsBiological Matrix
Oasis HLB researchgate.netresearchgate.netMethanol, WaterMethanol/Water mixturesAcetonitrile, Methanol with Ammonium FormateHuman Plasma
Strata C8 nih.govresearchgate.netMethanol, WaterWaterMethanolHuman Plasma
Strata-X-C (Ion Exchange) researchgate.netNot specifiedWater, Methanol/Water (1:1)5% Ammonia in MethanolSaliva

Liquid-Liquid Extraction (LLE) Methodologies

LLE is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For olanzapine and N-demethyl olanzapine, which are basic compounds, the pH of the aqueous sample is adjusted to a basic pH (e.g., using ammonium hydroxide) to ensure the analytes are in their non-ionized, more lipophilic form. This facilitates their transfer into the organic extraction solvent. nih.gov

Common organic solvents used for the LLE of olanzapine and its metabolites include methyl tert-butyl ether, 1-chlorobutane, and mixtures of diethyl ether and dichloromethane. nih.govresearchgate.net The process generally involves:

Adding the internal standard (this compound) to the biological sample.

Alkalinizing the sample with a base.

Adding the immiscible organic solvent and vortexing vigorously to facilitate the transfer of the analyte into the organic phase.

Centrifuging to separate the two phases.

Transferring the organic layer to a clean tube and evaporating it to dryness under a stream of nitrogen.

Reconstituting the residue in a small volume of the mobile phase for injection into the LC-MS/MS system.

LLE is effective at removing non-volatile interferences like salts and proteins and can yield very clean extracts. oup.com

Extraction Solvent(s)Sample pH AdjustmentApplicationReference
Methyl tert-butyl ether BasicQuantification in human plasma researchgate.net
1-Chlorobutane BasicQuantification in various human body fluids nih.gov
Diethyl ether–Dichloromethane BasicDetermination in schizophrenia patient plasma researchgate.net

Role in Pharmacokinetic and Metabolic Investigations of Olanzapine

Elucidation of Olanzapine (B1677200) Biotransformation Pathways

The metabolism of Olanzapine is extensive, primarily occurring in the liver through direct glucuronidation and oxidation mediated by the cytochrome P450 (CYP) enzyme system. psychopharmacologyinstitute.com Understanding these biotransformation pathways is essential for comprehending the significant interindividual variability observed in patient response and clearance of the drug.

Olanzapine undergoes several metabolic transformations, with two primary pathways being direct glucuronidation to form Olanzapine 10-N-glucuronide and CYP-mediated oxidation. psychopharmacologyinstitute.comfrontiersin.org One of the major oxidative routes is N-demethylation, which results in the formation of 4'-N-desmethyl Olanzapine (also referred to as N-demethyl Olanzapine or DMO). frontiersin.orgclinpgx.org This metabolite is pharmacologically less active than the parent compound and is one of the two major circulating metabolites found at steady-state, representing approximately 31% of the parent drug concentration. psychopharmacologyinstitute.comnih.gov The other major metabolite is the 10-N-glucuronide. psychopharmacologyinstitute.com While Olanzapine 10-N-glucuronide is the most abundant metabolite, N-desmethyl Olanzapine is considered to be more strongly associated with the clearance of Olanzapine. frontiersin.orgnih.gov

The formation of N-desmethyl Olanzapine is catalyzed by several cytochrome P450 isoforms. In vitro and in vivo studies have consistently identified CYP1A2 as the principal enzyme responsible for this N-demethylation reaction. frontiersin.orgclinpgx.orgnih.gov The activity of CYP1A2 can be significantly influenced by external factors, most notably smoking, which induces the enzyme and leads to increased clearance and lower plasma concentrations of Olanzapine. clinpgx.orgclinpgx.org

While CYP1A2 plays the dominant role, other isoforms contribute to a lesser extent. CYP2D6 is involved in Olanzapine metabolism, primarily catalyzing the formation of 2-hydroxymethyl Olanzapine, but it also has a minor role in the creation of N-desmethyl Olanzapine. frontiersin.orgclinpgx.orgnih.gov Additionally, recent evidence suggests a contribution from CYP2C8 in the metabolism of Olanzapine to its N-desmethyl metabolite. clinpgx.orgclinpgx.orgresearchgate.net The involvement of multiple CYP enzymes contributes to the complex metabolic profile of Olanzapine.

Enzymatic Contribution to N-Desmethyl Olanzapine Formation
EnzymeRole in N-demethylationPrimary/Minor PathwayReference
CYP1A2Predominantly catalyzes the conversion of Olanzapine to N-desmethyl Olanzapine.Primary frontiersin.orgclinpgx.orgnih.gov
CYP2D6Contributes to the formation of N-desmethyl Olanzapine.Minor clinpgx.org
CYP2C8Contributes to the formation of N-desmethyl Olanzapine.Minor clinpgx.orgclinpgx.orgresearchgate.net

Quantitative Pharmacokinetic Profiling in Preclinical Models

The use of N-Demethyl Olanzapine-d8 is crucial in preclinical studies for accurately determining the pharmacokinetic profile of Olanzapine and its metabolites. Its stable isotope label ensures that its chemical and physical behavior during sample extraction and analysis is nearly identical to the unlabeled analyte, N-desmethyl Olanzapine, while its mass difference allows it to be distinguished by mass spectrometry. veeprho.com

This compound is widely employed as an internal standard in the development and validation of bioanalytical methods to quantify Olanzapine and N-desmethyl Olanzapine in biological fluids such as plasma, blood, and urine. frontiersin.orgnih.govnih.gov For instance, in studies analyzing plasma concentrations, a known amount of the deuterated standard is added to the samples. frontiersin.orgnih.gov During analysis by LC-MS/MS, the ratio of the signal from the analyte to the signal from the internal standard is used for precise quantification. frontiersin.org This methodology allows for the creation of accurate calibration curves and the determination of key pharmacokinetic parameters with high precision and reliability. frontiersin.orgplos.org

Example of Analytical Method Parameters for Olanzapine and N-Desmethyl Olanzapine (DMO) Quantification
AnalyteLinear Concentration Range (ng/mL)Limit of Detection (ng/mL)Internal Standard UsedReference
Olanzapine (OLA)3.2–1600.4d8-olanzapine frontiersin.orgnih.gov
N-Desmethyl Olanzapine (DMO)1.6–800.3d8-olanzapine frontiersin.orgnih.gov

Understanding the ability of Olanzapine and its metabolites to cross biological barriers is critical for assessing its efficacy and potential effects on developing systems. Deuterated standards like this compound are instrumental in quantitative studies that investigate this distribution. Research has shown that Olanzapine is highly lipophilic and can penetrate various tissues, including crossing the blood-brain barrier to exert its effects on the central nervous system. nih.gov

Preclinical studies in animal models have used these labeled compounds to measure drug concentrations in the brain and cerebrospinal fluid, confirming that Olanzapine passes the blood-brain barrier and accumulates in the brain. nih.gov Similarly, studies on placental transfer have been conducted to understand fetal exposure. Research using labeled Olanzapine has demonstrated that a fraction of the drug, between 5-14%, crosses from the maternal to the fetal compartment. nih.gov Prolonged treatment has been shown to slightly decrease this placental transfer. nih.gov The precise measurements afforded by the use of internal standards such as this compound are essential for the accurate determination of these distribution dynamics. nih.gov

Application in Therapeutic Drug Monitoring Research

Therapeutic drug monitoring (TDM) of olanzapine is strongly recommended due to the high variability in how individuals metabolize the drug. nih.gov Research has increasingly focused on not just the parent drug, olanzapine, but also its main metabolite, N-desmethyl olanzapine (DMO), to better understand treatment efficacy and adverse effects. nih.govnih.gov

Olanzapine treatment is frequently associated with metabolic disturbances, including weight gain, insulin (B600854) resistance, and dyslipidemia. nih.govfrontiersin.org Intriguingly, studies suggest that its metabolite, DMO, may have a counteracting or normalizing effect on these metabolic abnormalities. researchgate.netplos.orgnih.gov

A significant body of research has established correlations between plasma concentrations of DMO and key metabolic markers. Lower plasma concentrations of DMO have been consistently associated with higher levels of glucose, triglycerides (TG), and greater insulin resistance as measured by the homeostasis model assessment (HOMA-IR). nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Conversely, higher concentrations of the parent drug, olanzapine, have been linked to increased levels of C-reactive protein (CRP) and homocysteine, which are markers of inflammation and cardiovascular risk. nih.govresearchgate.net

One study involving 352 inpatients with schizophrenia found that lower DMO concentrations were significantly linked to adverse glucose and lipid profiles. researchgate.net Another study similarly observed negative correlations between DMO concentrations and glucose levels, and between dose-normalized DMO concentrations and insulin levels. plos.orgnih.gov This suggests a potential protective role for DMO against olanzapine-induced metabolic dysregulation. mdpi.com Furthermore, a plasma DMO concentration greater than 5.63 ng/mL has been identified as a negative predictor for metabolic syndrome in patients treated with olanzapine. nih.govnih.gov

Table 1: Correlation of N-Desmethyl Olanzapine (DMO) and Olanzapine (OLA) Concentrations with Metabolic Biomarkers
AnalyteConcentration LevelAssociated Metabolic Biomarker ChangesReference
N-Desmethyl Olanzapine (DMO)LowerHigher Glucose, Higher Triglycerides, Higher HOMA-IR (Insulin Resistance) nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
N-Desmethyl Olanzapine (DMO)Higher (>5.63 ng/mL)Negative predictor for Metabolic Syndrome nih.govnih.gov
Olanzapine (OLA)HigherHigher C-Reactive Protein (CRP), Higher Homocysteine nih.govresearchgate.net

The distinct and sometimes opposing effects of olanzapine and DMO on metabolic parameters underscore the importance of monitoring both compounds for individualized treatment strategies. nih.govresearchgate.net Maintaining an optimal ratio of olanzapine to DMO could be key to maximizing therapeutic efficacy while minimizing adverse metabolic effects. nih.govnih.gov

Research has proposed that a plasma olanzapine to DMO concentration ratio (C_OLA/C_DMO) maintained between 3 and 6 may achieve this balance. nih.govnih.gov A ratio exceeding 6.03 has been identified as a positive predictor for metabolic syndrome. nih.gov Therefore, TDM that includes both olanzapine and DMO provides clinicians with a valuable tool to guide dose adjustments, potentially preventing or mitigating the metabolic complications associated with olanzapine therapy and personalizing treatment to a patient's specific metabolic profile. nih.govnih.gov

Assessment of Drug-Drug Interactions Influencing Olanzapine Metabolism

Olanzapine is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system. The conversion of olanzapine to N-desmethyl olanzapine is mainly catalyzed by the CYP1A2 enzyme. nih.govfrontiersin.org Consequently, co-administration of drugs that inhibit or induce this enzyme can significantly alter the plasma concentrations of both olanzapine and DMO, impacting the drug's efficacy and safety profile.

Enzyme Inhibition: Inhibitors of CYP1A2 can decrease the metabolism of olanzapine, leading to increased plasma concentrations of the parent drug and reduced formation of DMO. This shift can increase the risk of both dose-dependent side effects and metabolic disturbances. univ-ovidius.ro For example, fluoroquinolone antibiotics such as ciprofloxacin (B1669076) and norfloxacin (B1679917) are known inhibitors of CYP1A2. univ-ovidius.ro Studies have shown that co-administration of these antibiotics can lead to a significant increase in olanzapine exposure and also reduce the clearance of DMO, causing concentrations of the metabolite to rise as well, though the ratio is altered. univ-ovidius.ro Fluvoxamine, an antidepressant, is another potent CYP1A2 inhibitor known to increase olanzapine levels.

Enzyme Induction: Inducers of CYP1A2 can accelerate the metabolism of olanzapine, leading to lower plasma concentrations of the parent drug and potentially higher levels of DMO. This can result in a loss of therapeutic efficacy at standard doses. The most well-documented inducer is tobacco smoke, which can reduce olanzapine concentrations by up to 50%. nih.gov Consequently, smokers often require higher doses of olanzapine to achieve a therapeutic effect compared to non-smokers. nih.govresearchgate.net Another example is the anticonvulsant carbamazepine, which has been shown to significantly lower the concentration-to-dose ratio of olanzapine when used concurrently. nih.govresearchgate.net

Table 2: Effects of Co-administered Drugs on Olanzapine N-Demethylation
Drug ClassExample DrugMechanismEffect on Olanzapine MetabolismResulting Plasma Concentration ChangesReference
CYP1A2 InhibitorsCiprofloxacin, FluvoxamineInhibition of CYP1A2 enzyme activityDecreased N-demethylationIncreased Olanzapine, Altered DMO univ-ovidius.ro
CYP1A2 InducersCarbamazepine, Tobacco SmokeInduction of CYP1A2 enzyme activityIncreased N-demethylationDecreased Olanzapine nih.govresearchgate.net

The impact of polypharmacy on olanzapine's metabolic profile is often mediated through the drug-drug interactions described above. For instance, adding a CYP1A2 inhibitor to a patient's regimen can shift the olanzapine/DMO ratio, potentially exacerbating the risk of metabolic syndrome. Conversely, adding a CYP1A2 inducer might reduce olanzapine levels, leading to treatment failure if the dose is not adjusted. While one study found that antipsychotic polytherapy was associated with higher rates of metabolic syndrome, it was not an independent predictor when other risk factors were accounted for. nih.gov Nevertheless, careful consideration and monitoring are essential when olanzapine is used in complex polypharmacy regimens to manage its metabolic impact effectively.

Preclinical and Translational Research Applications of N Demethyl Olanzapine D8

Utilization in Animal Model Studies for Drug Disposition

Stable isotope-labeled compounds like N-Demethyl Olanzapine-d8 are invaluable in animal model studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a parent drug. The near-identical physicochemical properties of the deuterated standard to the endogenous analyte ensure similar behavior during sample extraction and analysis, thereby correcting for variability and enhancing the reliability of pharmacokinetic data.

Assessment of Olanzapine (B1677200) Transfer and Accumulation in Specific Tissues and Organs

This compound has been instrumental in preclinical studies, particularly in rodent models, to investigate the distribution of olanzapine into specific tissues, most notably the brain. In a study examining the entry of olanzapine into the developing rat brain, this compound was employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. hku.hknih.gov This allowed for the precise quantification of olanzapine concentrations in plasma and brain tissue, providing insights into its transfer across the blood-brain barrier and the placenta. hku.hknih.gov The use of this internal standard was crucial for generating the high-quality pharmacokinetic data needed to assess how co-administered drugs might affect olanzapine's distribution. hku.hknih.gov

ParameterApplication in Animal Model Studies
Compound This compound
Use Internal Standard for LC-MS Analysis
Animal Model Rat hku.hknih.gov
Biological Matrices Plasma, Brain Tissue hku.hknih.gov
Research Focus Olanzapine transfer into the developing brain and across the placenta hku.hknih.gov

Comparative Metabolic Studies Across Species

While specific studies detailing the use of this compound in direct comparative metabolic studies across multiple species are not extensively documented in publicly available literature, the principles of its application are well-established. The metabolism of olanzapine is known to have species-specific differences. In humans, the major metabolic pathways are N-demethylation and 10-N-glucuronidation, primarily mediated by cytochrome P450 (CYP) 1A2 and to a lesser extent by CYP2D6. researchgate.nettandfonline.com

In preclinical species such as rats, the metabolic profile can differ. The use of this compound as an internal standard allows for the accurate quantification of the N-demethyl metabolite in different species, which is a prerequisite for any comparative assessment of metabolic pathways and rates. For instance, a study on the effects of herbal medicines on olanzapine pharmacokinetics in rats utilized analytical methods that could quantify both olanzapine and N-demethyl olanzapine, demonstrating the importance of measuring this metabolite in interspecies studies. hku.hk Such data are vital for extrapolating metabolic data from animal models to humans in the drug development process.

In Vitro Metabolic Studies for Mechanistic Insights

In vitro systems are fundamental for understanding the specific enzymes and mechanisms involved in drug metabolism. These studies provide a controlled environment to investigate metabolic pathways without the complexities of a whole-organism model.

Use with Human Liver Microsomes and Recombinant Enzymes

Human liver microsomes (HLMs) and recombinant enzymes are standard tools for in vitro metabolism studies. HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs). Studies have identified that N-demethyl olanzapine is a major metabolite formed from olanzapine by CYP1A2 in HLMs. drugbank.com While direct studies using this compound as a substrate in these systems are not widely reported, its role as an analytical standard is crucial for quantifying the formation of the N-demethyl metabolite in these assays. This allows researchers to accurately determine the kinetics of olanzapine's N-demethylation pathway.

Characterization of Metabolic Enzyme Kinetics and Substrate Specificity

The precise quantification enabled by this compound is essential for characterizing the kinetics of the enzymes responsible for olanzapine metabolism. By measuring the rate of N-demethyl olanzapine formation in the presence of specific recombinant CYP enzymes, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information helps to identify the primary enzymes involved in a particular metabolic pathway and to predict potential drug-drug interactions. For olanzapine, such studies have confirmed the major role of CYP1A2 and a minor role for CYP2D6 in its N-demethylation. tandfonline.comnih.gov

Contribution to New Drug Discovery and Development Programs

The use of deuterated compounds extends beyond their role as analytical standards and has become a strategic tool in modern drug discovery. The "deuterium switch" approach, where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium (B1214612), can significantly alter the drug's metabolic profile. researchgate.netnih.govdanaher.com This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult for metabolic enzymes to break this bond. danaher.com

This modification can lead to:

Improved Metabolic Stability: Slower metabolism can increase the drug's half-life and exposure. researchgate.netnih.govdanaher.com

Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of reactive or toxic metabolites can be minimized. danaher.com

Enhanced Pharmacokinetic Profile: A more predictable and favorable pharmacokinetic profile can lead to improved dosing regimens and better patient compliance. researchgate.netnih.gov

While there is no public record of this compound itself being advanced as a new therapeutic agent, its study and synthesis are part of the broader landscape of utilizing deuteration in lead optimization. taylorfrancis.com Understanding the metabolism of olanzapine and its metabolites, facilitated by tools like this compound, provides the foundational knowledge required to design next-generation compounds with improved properties. For instance, if a particular metabolite is found to contribute to adverse effects, deuteration strategies could be employed in new chemical entities to reduce its formation.

Application in Regulatory Science for Bioanalytical Compliance

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a marketed drug is governed by stringent regulatory standards. A critical component of this process is the accurate quantification of the drug and its metabolites in biological matrices, which underpins pharmacokinetic, toxicokinetic, and bioavailability studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of well-characterized and validated bioanalytical methods to ensure the reliability and integrity of the data submitted for new drug applications. In this context, stable isotope-labeled internal standards (SIL-ISs) have become the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the primary metabolite of Olanzapine, serves as an exemplary internal standard, facilitating regulatory compliance by enhancing the robustness and accuracy of bioanalytical methods.

The fundamental principle behind the utility of this compound lies in its near-identical physicochemical properties to the analyte, N-Demethyl Olanzapine. This similarity ensures that both the analyte and the internal standard exhibit comparable behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Consequently, any variability introduced during the analytical process, such as extraction losses or matrix effects, affects both the analyte and the internal standard to a similar extent. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more precise and accurate quantification.

Regulatory guidelines emphasize the importance of using an internal standard that closely mimics the analyte. The use of a SIL-IS like this compound is highly recommended as it co-elutes with the analyte, providing the most effective compensation for matrix effects—a significant challenge in bioanalysis where endogenous components of the biological matrix can suppress or enhance the ionization of the analyte. The European Medicines Agency, in particular, has noted that a vast majority of bioanalytical method submissions incorporate SIL-ISs. uantwerpen.be

The validation of a bioanalytical method is a comprehensive process that demonstrates its suitability for its intended purpose. For a method employing this compound to be considered compliant with regulatory standards, it must meet specific acceptance criteria for several key parameters. These parameters, along with typical acceptance criteria stipulated by regulatory agencies, are illustrated in the following table.

Table 1: Bioanalytical Method Validation Parameters and Regulatory Acceptance Criteria

Validation Parameter Purpose Typical Regulatory Acceptance Criteria (FDA/EMA)
Linearity To demonstrate a proportional relationship between the instrument response and the known concentrations of the analyte. At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the mean test results to the true concentration of the analyte. Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision To assess the degree of scatter between a series of measurements of the same sample. Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Analyte response should be at least 5 times the response of a blank sample.
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix.
Recovery To measure the efficiency of the extraction procedure. Consistent and reproducible, though 100% recovery is not required.
Matrix Effect To assess the influence of matrix components on the ionization of the analyte and internal standard. The matrix factor should be consistent and reproducible across different sources of the biological matrix.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. Analyte concentration should be within ±15% of the nominal concentration under the tested conditions.

While a specific, publicly available validation study for a bioanalytical method using this compound as the internal standard could not be identified within the scope of this research, the principles of its application are well-established. For instance, in a study focused on the simultaneous determination of olanzapine and N-desmethyl olanzapine in rat plasma, a deuterated internal standard was employed to ensure the accuracy of the pharmacokinetic data. The validation of this method included assessments of linearity, precision, accuracy, recovery, and matrix effects, all of which had to meet the stringent criteria set by regulatory bodies.

The use of this compound in preclinical and translational research, therefore, plays a pivotal role in bridging the gap between early-stage drug discovery and clinical applications. By enabling the generation of high-quality, reliable bioanalytical data, it supports the robust characterization of a drug's metabolic profile and pharmacokinetic properties. This, in turn, is crucial for making informed decisions during drug development and for assembling a comprehensive data package for submission to regulatory authorities. The adherence to these rigorous bioanalytical standards, facilitated by the use of appropriate internal standards like this compound, is indispensable for ensuring the safety and efficacy of new therapeutic agents.

Future Directions and Emerging Research Avenues

Integration of N-Demethyl Olanzapine-d8 in Advanced Metabolomics Platforms

The integration of stable isotope-labeled internal standards, such as this compound, is fundamental to the advancement of metabolomics. isolife.nl In mass spectrometry-based quantitative analysis, these standards are essential for correcting variations in ionization efficiency and matrix effects, particularly in complex biological samples. clearsynth.comnih.gov Deuterated standards are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis, which allows for accurate quantification. musechem.comtexilajournal.com

Advanced platforms like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) are being utilized for the pharmacometabolomics analysis of olanzapine (B1677200). rsc.org These technologies enable both the targeted quantification of specific metabolites at low physiological concentrations and simultaneous non-targeted metabolic profiling. rsc.org The use of this compound in such platforms enhances the precision and accuracy of measurements, which is critical for identifying novel biomarkers and understanding the metabolic pathways affected by olanzapine treatment. clearsynth.commusechem.com

Exploration of Novel Analytical Technologies for Enhanced Resolution and Sensitivity

The demand for highly sensitive and specific bioanalytical methods has driven the exploration of novel analytical technologies. mdpi.comscispace.com Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are dominant methods for the analysis of olanzapine and its metabolites. mdpi.comnih.gov High-resolution mass spectrometry (HRMS), including quadrupole-Orbitrap systems, offers enhanced specificity and the ability to perform both targeted and non-targeted screening. rsc.orgnih.gov

The use of deuterated internal standards like this compound is critical in these advanced methods. buffalostate.edu They improve the signal-to-noise ratio, enhance sensitivity, and correct for analytical variability, allowing for the detection of analytes at very low concentrations. musechem.com This is particularly important for olanzapine, which is administered in low doses, resulting in low plasma concentrations. nih.gov The development of stable isotope dilution UHPLC-MS/MS assays demonstrates the capability to quantify olanzapine and its metabolites from small sample volumes with great sensitivity. researchgate.net

Table 1: Advanced Analytical Technologies for Olanzapine Metabolite Analysis

TechnologyAbbreviationKey AdvantagesRole of this compound
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHigh sensitivity and specificity for routine clinical monitoring. jchr.orgCorrects for variability, ensuring accurate quantification. buffalostate.edu
Ultra-High-Performance Liquid Chromatography-Tandem Mass SpectrometryUHPLC-MS/MSIncreased speed, resolution, and sensitivity over traditional HPLC. mdpi.comsemanticscholar.orgEnables precise quantification in high-throughput settings. researchgate.net
High-Resolution Mass SpectrometryHRMSHigh mass accuracy for confident identification of metabolites and non-targeted analysis. rsc.orgnih.govProvides a stable reference for accurate mass measurement and quantification.
Liquid Chromatography with Electrochemical DetectionLC-ECDHigh sensitivity for electrochemically active compounds like olanzapine. nih.govnih.govNot directly used, but methods are compared against more robust MS methods that use it.

Mechanistic Investigations into the Biological Activity of N-Desmethyl Olanzapine (unlabeled)

Recent research has shifted focus to the biological activity of olanzapine's main metabolites, particularly N-Desmethyl Olanzapine (also known as 4'-N-desmethyl olanzapine or DMO). plos.orgcaymanchem.com While olanzapine is associated with metabolic side effects, studies suggest that DMO may have different or even opposing effects. nih.govnih.govfrontiersin.org

Development of Standardized Bioanalytical Protocols for Multi-Analyte Quantification

The clinical management of psychiatric disorders often involves polypharmacy, necessitating the simultaneous measurement of multiple drugs and their metabolites. nih.gov This has spurred the development of standardized, high-throughput bioanalytical methods capable of multi-analyte quantification. buffalostate.edu LC-MS/MS is the preferred technique for these applications due to its high selectivity and sensitivity. nih.govcore.ac.uk

Researchers have developed and validated methods to quantify dozens of antipsychotics and their metabolites, including olanzapine and N-desmethyl olanzapine, in a single run. nih.govuantwerpen.be In these complex assays, the use of deuterated internal standards for each analyte, where available, is the gold standard for ensuring accuracy and precision. buffalostate.eduscispace.com These standardized protocols, validated according to international guidelines, are crucial for reliable therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. buffalostate.edunih.gov

Potential for Pharmacogenomic and Personalized Medicine Research

The significant interindividual variability in olanzapine pharmacokinetics is a key area of research for personalizing treatment. nih.govtandfonline.com This variability is partly due to genetic polymorphisms in the enzymes responsible for its metabolism. nih.govnih.gov Olanzapine is metabolized by several enzymes, including CYP1A2 (major pathway to N-Desmethyl Olanzapine), CYP2D6, UGT1A4, UGT2B10, and FMO3. nih.govtandfonline.comdrugbank.com

Pharmacogenomic studies aim to link genetic variants in these enzymes and in drug transporters (like ABCB1) to olanzapine exposure and clinical outcomes. nih.govfrontiersin.orgresearchgate.net For instance, variants in CYP1A2 and UGT1A4 have been suggested to impact steady-state olanzapine concentrations. nih.govtandfonline.com Accurate quantification of both the parent drug and its metabolites, such as N-Desmethyl Olanzapine, is essential for these studies. The use of this compound as an internal standard allows for precise measurements, which helps to elucidate the functional consequences of these genetic variations and move towards personalized dosing strategies. nih.govresearchgate.net

Table 2: Genes Influencing Olanzapine Pharmacokinetics

GeneEnzyme/TransporterRole in Olanzapine Metabolism/TransportRelevance to N-Desmethyl Olanzapine
CYP1A2Cytochrome P450 1A2Major pathway for oxidative N-demethylation to form N-Desmethyl Olanzapine. caymanchem.comtandfonline.comPolymorphisms can directly alter formation rates and plasma concentrations. nih.gov
CYP2D6Cytochrome P450 2D6Minor pathway, involved in 2-hydroxylation. tandfonline.comdrugbank.comPolymorphisms appear to have no significant influence on steady-state olanzapine levels. nih.govtandfonline.com
UGT1A4UDP-glucuronosyltransferase 1A4Involved in direct glucuronidation of olanzapine. tandfonline.comVariants may alter overall olanzapine clearance, indirectly affecting metabolite ratios. nih.govresearchgate.net
ABCB1ATP-binding cassette sub-family B member 1 (P-glycoprotein)Efflux transporter that may limit brain distribution. frontiersin.orgPolymorphisms could affect concentrations of olanzapine and its metabolites in the CNS. researchgate.net

Role in Investigating Drug Transport and Efflux Mechanisms

Understanding how olanzapine and its metabolites are transported across biological membranes, such as the blood-brain barrier, is crucial for understanding its efficacy and side effects. ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp) encoded by the ABCB1 gene, play a role in drug efflux from cells. frontiersin.org

In vitro studies have shown that olanzapine has an affinity for P-gp. drugbank.com Polymorphisms in the ABCB1 gene have been investigated for their association with olanzapine's clinical efficacy and safety, with some studies showing a moderate level of evidence for an association. nih.govresearchgate.net Stable isotope-labeled compounds like this compound are valuable tools in studies designed to investigate these transport mechanisms. They can be used in cellular transport assays or in vivo pharmacokinetic studies to precisely track the movement of the metabolite, helping to clarify the role of efflux transporters in the disposition of olanzapine and N-Desmethyl Olanzapine.

Q & A

Q. What validated LC-MS parameters are essential for quantifying N-Demethyl Olanzapine-d8 in biological matrices?

Methodological Answer:

  • Chromatographic Conditions : Use a reversed-phase C18 column (e.g., Agilent RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 μm) with a gradient elution system (solvent A: 10 mM ammonium formate + 0.1% formic acid; solvent B: acetonitrile). Maintain a flow rate of 350 μL/min and column temperature at 50°C. Optimal separation is achieved with a 7-minute gradient .
  • Mass Spectrometry : Operate in positive ionization mode with HESI source settings (spray voltage: 3.5 kV; ion transfer tube: 350°C; vaporizer: 400°C). Use targeted HCD-MS/MS with isolation width 4 Da, resolution 15,000, and NCE 42% for this compound. Monitor product ions at m/z 307.1833 → 198.0245 .
  • Validation Range : Linear quantification ranges for metabolites (e.g., 0.15–30 ng/mL for N-Demethyl Olanzapine) should account for ionization efficiency differences. Include quality control samples spiked with internal standards (e.g., olanzapine-d8 at 10 ng/mL) .

Q. How should researchers prepare and validate internal standards for this compound in pharmacokinetic studies?

Methodological Answer:

  • Stock Solutions : Prepare this compound in acetonitrile at 1 mg/mL and store at –30°C. Dilute to working concentrations (e.g., 100 pg/μL) immediately before use to avoid degradation .
  • Spiking Protocol : Add 10 μL of internal standard mixture (e.g., olanzapine-d8) to 10 μL of plasma, followed by protein precipitation with 80 μL methanol. Centrifuge at 14,000 × g for 10 minutes before LC-MS analysis .
  • Cross-Validation : Ensure deuterated standards do not co-elute with unlabeled analytes. Validate isotope purity via mass transitions (e.g., m/z 307.1833 for this compound vs. m/z 299.1330 for unlabeled form) .

Advanced Research Questions

Q. How can researchers address discrepancies in detecting this compound across biological samples (e.g., plasma vs. brain tissue)?

Methodological Answer:

  • Matrix Effects : Compare extraction recovery rates between matrices. For brain tissue, homogenize in methanol (1:4 w/v) and centrifuge to remove lipids. Use matrix-matched calibration curves to correct for ion suppression/enhancement .
  • Sensitivity Optimization : Adjust HCD collision energy (e.g., NCE 35–42%) and MS resolution (15,000–30,000) to improve detection limits. If undetected in fetal/maternal plasma, validate assay sensitivity against lower quantification limits (e.g., 0.05 ng/mL) .
  • Statistical Analysis : Apply one-way ANOVA with Tukey’s post hoc test to compare ratios (e.g., fetal/maternal plasma). Report mean ± SD and ensure p ≤ 0.05 for significance .

Q. What experimental strategies are recommended to study this compound’s role in receptor antagonism?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 5-HT2A, D2 receptors) in competition binding studies. Calculate IC50 values and compare with parent compound (olanzapine) to assess metabolite potency .
  • Functional Antagonism : Employ calcium flux or cAMP assays in transfected cell lines (e.g., HEK293). Pre-treat cells with this compound (1–100 nM) and measure inhibition of agonist-induced signaling .
  • Cross-Species Validation : Test receptor affinity in rodent vs. human brain homogenates to identify species-specific interactions .

Q. How can cross-reactivity with structurally similar metabolites be minimized in ELISA-based quantification?

Methodological Answer:

  • Antibody Specificity : Pre-screen antibodies against common metabolites (e.g., 2-hydroxyl olanzapine) using competitive ELISA. Select antibodies with <5% cross-reactivity .
  • Sample Pre-Treatment : Incubate samples with excess unlabeled N-Demethyl Olanzapine to block non-specific binding. Validate with spiked recovery tests (85–115% acceptable) .
  • Chromatographic Confirmation : Use LC-MS as a confirmatory method for ELISA-positive samples to rule out false positives .

Q. What methodologies optimize extraction efficiency of this compound from complex matrices like cerebrospinal fluid (CSF)?

Methodological Answer:

  • Liquid-Liquid Extraction (LLE) : Use 1-chlorobutane (pH 9.5) for CSF samples. Centrifuge at 10,000 × g and evaporate organic phase under nitrogen. Reconstitute in 50 μL acetonitrile for LC-MS .
  • Solid-Phase Extraction (SPE) : Employ mixed-mode cation-exchange cartridges (e.g., Oasis MCX). Elute with 5% NH4OH in methanol after washing with 2% formic acid .
  • Recovery Validation : Compare peak areas of spiked CSF samples (pre- vs. post-extraction) to calculate extraction efficiency (>70% acceptable) .

Q. How should statistical power be calculated for longitudinal studies on this compound pharmacokinetics?

Methodological Answer:

  • Sample Size Estimation : Use G*Power software with α = 0.05, β = 0.2, and effect size based on pilot data (e.g., 20% inter-individual variability). Aim for n ≥ 6 per group .
  • Time-Point Optimization : Collect plasma/brain samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use non-compartmental analysis (NCA) for AUC0–24 and t1/2 calculations .
  • Data Normalization : Normalize brain concentrations to plasma AUC and apply log transformation for non-parametric distributions .

Q. What strategies ensure method specificity when co-analyzing this compound with other deuterated analogs?

Methodological Answer:

  • High-Resolution MS : Use Orbitrap or Q-TOF systems to resolve isotopic clusters (e.g., m/z 307.1833 vs. 307.1829 with <3 ppm error) .
  • Chromatographic Separation : Adjust gradient elution to baseline-separate analogs (e.g., olanzapine-d8 at 3.8 min vs. This compound at 4.1 min) .
  • Ion Ratio Monitoring : Validate peak area ratios of qualifier/quantifier ions (e.g., ±20% tolerance) to confirm analyte identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.